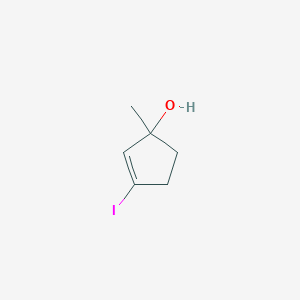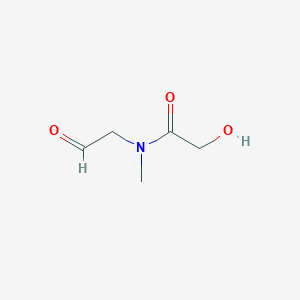
2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide is an organic compound with the molecular formula C5H9NO3 It is a derivative of acetamide, characterized by the presence of a hydroxyl group, a methyl group, and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-N-(2-oxoethyl)acetamide.
Reduction: The oxoethyl group can be reduced to form a hydroxyl group, yielding 2-hydroxy-N-methylacetamide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: N-methyl-N-(2-oxoethyl)acetamide.
Reduction: 2-Hydroxy-N-methylacetamide.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and oxoethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-methylacetamide: Lacks the oxoethyl group, resulting in different chemical properties and reactivity.
N-Methyl-N-(2-oxoethyl)acetamide: Lacks the hydroxyl group, affecting its solubility and interaction with other molecules.
2-Hydroxyacetamide: Lacks both the methyl and oxoethyl groups, leading to distinct chemical behavior.
Uniqueness
2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide is unique due to the presence of both hydroxyl and oxoethyl groups, which confer specific chemical properties and reactivity
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide |
InChI |
InChI=1S/C5H9NO3/c1-6(2-3-7)5(9)4-8/h3,8H,2,4H2,1H3 |
InChI Key |
HOWZNCWCGQNOHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=O)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
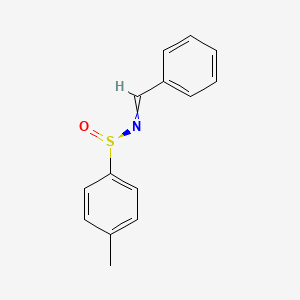
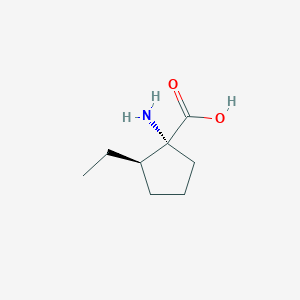
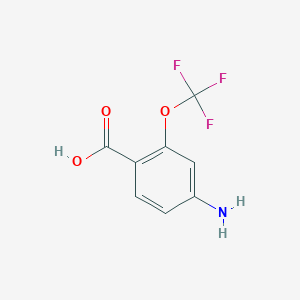

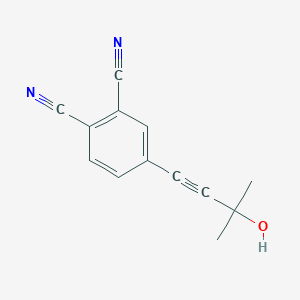
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
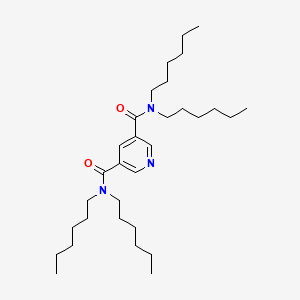
![N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide](/img/structure/B12571026.png)
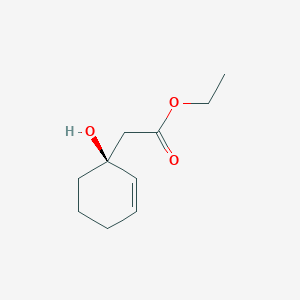
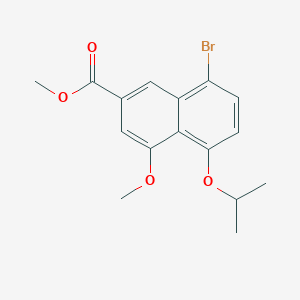
![N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B12571042.png)
![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)
